

Application Note: Image-Guided Delivery of MVT-101 Microbubbles

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | Mvt-101 |
| CAS No.: | 128657-47-6 |
| Cat. No.: | B166266 |

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Executive Summary

MVT-101 represents a next-generation class of lipid-stabilized, perfluorocarbon-core microbubbles designed for dual-modality application: contrast-enhanced ultrasound (CEUS) imaging and ultrasound-mediated drug delivery (UMDD). Unlike standard diagnostic agents, **MVT-101** is engineered with a stiffer lipid shell to withstand higher acoustic pressures during circulation, allowing for precise, site-specific payload release via inertial cavitation.

This application note details the protocol for the image-guided delivery of **MVT-101**. It moves beyond simple bolus injection, defining a "Flash-Replenishment" therapeutic sequence that maximizes drug uptake while maintaining vascular safety.

Scientific Principles & Mechanism of Action

The Physics of Delivery

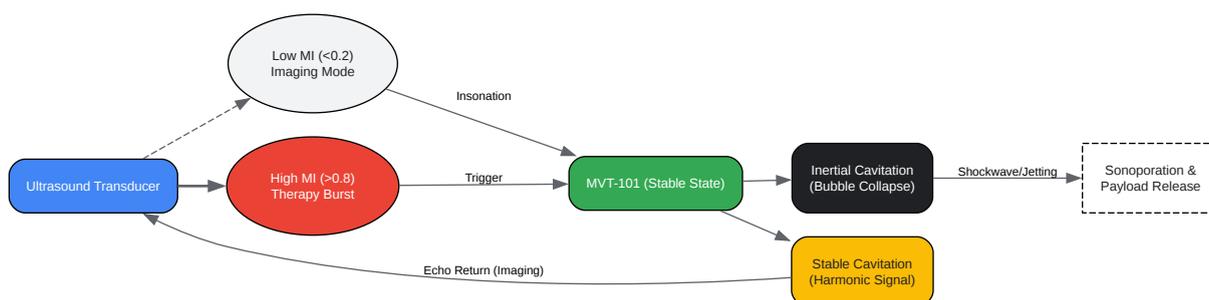
Effective delivery of **MVT-101** relies on manipulating the acoustic environment to transition the microbubbles from stable cavitation (oscillation) to inertial cavitation (collapse).

- **Imaging Phase (Low MI < 0.2):** **MVT-101** bubbles oscillate non-linearly, reflecting harmonic signals detectable by the transducer. This allows the operator to verify the presence of the agent in the target tissue (e.g., tumor vasculature) without destroying the carrier.

- Therapy Phase (High MI > 0.8): A focused acoustic burst causes the microbubbles to expand rapidly and collapse violently. This collapse generates:
 - Micro-jets: High-speed liquid jets that puncture cell membranes (Sonoporation).
 - Shear Stress: Opening tight junctions in the endothelium.
 - Payload Release: Disruption of the **MVT-101** shell releases the co-administered or conjugated therapeutic agent locally.

Mechanism Diagram

The following diagram illustrates the transition from imaging to delivery.



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Figure 1: Acoustic signaling pathway for **MVT-101**, detailing the switch between diagnostic oscillation and therapeutic collapse.

Materials & Equipment

Reagents

- **MVT-101** Kit: Lyophilized lipid blend + C3F8 gas headspace vial.

- Diluent: Sterile 0.9% Sodium Chloride (degassed).
- Therapeutic Agent: (If co-administration is required, e.g., Doxorubicin or Plasmid DNA).

Hardware

- Programmable Ultrasound System: Must support "Flash-Replenishment" or "Triggered Imaging" sequencing (e.g., Verasonics Vantage, Sequioa, or clinical systems with research packages).
- Transducer: Linear or Phased Array (Center frequency 2–5 MHz recommended for deep tissue; 7–10 MHz for superficial targets).
- Syringe Pump: For continuous infusion (critical for steady-state concentration).

Experimental Protocol

Phase 1: Preparation

Critical Step: Avoid mechanical shearing during reconstitution.

- Inject 2.0 mL of diluent into the **MVT-101** vial.
- Do not vortex. Gently rotate the vial for 45 seconds until the cake is fully dissolved.
- Activate the bubbles by shaking the vial vigorously in a "figure-8" motion for 45 seconds (or use a Vialmix device if specified).
- Allow to stand for 1 minute. The solution should appear milky white and opaque.

Phase 2: Setup & Localization

- Animal/Subject Positioning: Anesthetize the subject. Couple the transducer to the target area using abundant degassed ultrasound gel to minimize attenuation.
- B-Mode Localization: Identify the anatomical target (tumor, organ) using standard B-mode ultrasound.
- Switch to Non-Linear Contrast Mode:

- Frequency: Set to the resonance frequency of **MVT-101** (typically 2.5 – 3.5 MHz).
- Mechanical Index (MI): Set to 0.08 – 0.12.
- Gain: Optimize to suppress tissue signal; tissue should appear nearly black (suppressed), while bubbles will appear bright.

Phase 3: The Delivery Sequence (Flash-Replenishment)

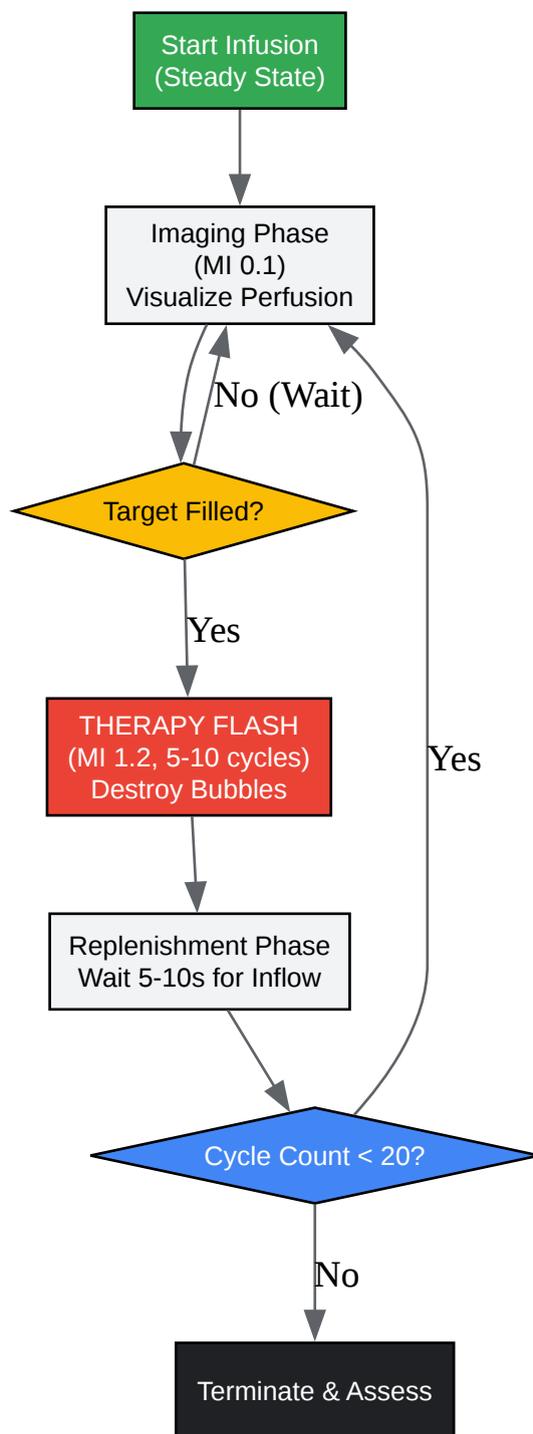
This is the core therapeutic workflow. A continuous infusion maintains bubble concentration, while high-MI pulses destroy them locally to deliver the payload.

Infusion: Start IV infusion of **MVT-101** at 1.5–2.0 mL/hr (mouse model) or weight-adjusted equivalent. Wait 2 minutes for systemic equilibrium.

The Cycle:

- Replenishment (Imaging): Observe the target for 2–5 seconds at Low MI (0.1). Confirm the vasculature is filled with **MVT-101** (bright signal).
- Flash (Therapy): Manually or automatically trigger a "Flash" sequence.
 - MI: 1.0 – 1.4 (High pressure).
 - Burst Length: 5–10 cycles (Longer pulse to drive collapse).
 - Duration: 1 second.
 - Visual Result: The region of interest (ROI) will turn black as bubbles are destroyed.
- Wait (Refill): Return to Low MI imaging. Wait 5–10 seconds for fresh **MVT-101** bubbles to flow into the target tissue.
- Repeat: Perform 10–20 cycles depending on the required drug dose.

Workflow Diagram



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Figure 2: The "Flash-Replenishment" operational workflow for maximizing drug deposition.

Data Analysis & Validation

To verify delivery success during the procedure, analyze the Time-Intensity Curve (TIC) of the replenishment phase.

Quantitative Parameters

| Parameter | Description | Optimal Outcome for Delivery |
|------------------------|--|---|
| Peak Intensity (PI) | Max signal brightness during replenishment | High PI indicates good vascular access. |
| Area Under Curve (AUC) | Total blood volume in ROI | Correlates with total available drug dose. |
| Wash-in Rate () | Velocity of blood flow | Fast wash-in requires shorter wait times between flashes. |
| Destruction Efficiency | Difference in signal before/after Flash | Should be >90% signal drop (Black hole effect). |

Validation Formula

The replenishment kinetics typically follow a mono-exponential rise:

Where:

- = Video intensity at time
- = Plateau intensity (Blood Volume).
- = Mean flow velocity (Flow Rate).

Protocol Check: If

is low (slow flow), you must increase the wait time between Flash pulses to ensure the tumor is fully refilled with drug-loaded bubbles.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |
|----------------------------|---|---|
| No Contrast Signal | Bubbles destroyed during prep | Use larger bore needle (23G+); reduce injection speed. |
| MI too high during imaging | Lower MI to < 0.1; check focus position. | |
| Poor "Flash" Destruction | Frequency too high | Lower frequency (bubbles resonate/collapse better at lower freq). |
| Insufficient Voltage/MI | Increase transmit voltage or MI to > 1.0. | |
| Shadowing/Artifacts | Concentration too high | Dilute MVT-101; shadowing prevents acoustic penetration to deep tissue. |

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